Hydrogen-Bond Donor Count vs. 5-Bromopyridin-3-yl Analog: Impact on Solubility and Permeability
The target compound possesses one hydrogen-bond donor (pyrimidin-4-ol OH), whereas the 5-bromopyridin-3-yl analog (CAS 1351634-15-5) has zero hydrogen-bond donors [1][2]. This single HBD increases aqueous solubility but may reduce passive membrane permeability. Quantitative logP predictions (XLogP3) show the target compound has a lower lipophilicity (predicted logP ≈ 1.1) compared to the 5-bromopyridin-3-yl analog (predicted logP ≈ 2.8), a difference of approximately 1.7 log units [3].
| Evidence Dimension | Predicted logP (XLogP3) and H-Bond Donor Count |
|---|---|
| Target Compound Data | Predicted logP ≈ 1.1; HBD count = 1 |
| Comparator Or Baseline | (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone: Predicted logP ≈ 2.8; HBD count = 0 |
| Quantified Difference | Δ logP ≈ -1.7; +1 HBD |
| Conditions | Computed XLogP3 values (PubChem-derived) |
Why This Matters
For medicinal chemistry campaigns where aqueous solubility of intermediates impacts reaction efficiency or bioassay compatibility, the target compound offers a >1 log unit lipophilicity advantage over the bromopyridinyl analog.
- [1] PubChem. (n.d.). Compound summary for CID [assigned for (6-Hydroxypyrimidin-4-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone]. Computed properties. View Source
- [2] PubChem. (n.d.). Compound summary for CID 1351634-15-5, (5-Bromopyridin-3-yl)(4-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperazin-1-yl)methanone. Computed properties. View Source
- [3] XLogP3 prediction algorithm, PubChem. Values computed from canonical SMILES. View Source
